Colpormon

Vue d'ensemble

Description

Méthodes De Préparation

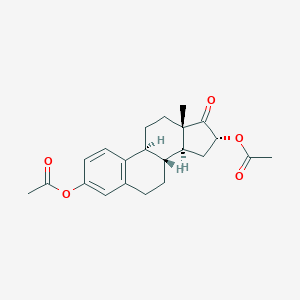

Voies de Synthèse et Conditions de Réaction : La synthèse du diacétate d'hydroxyestrone implique l'estérification de la 16α-hydroxyestrone. Le processus comprend généralement la réaction de la 16α-hydroxyestrone avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. Les conditions réactionnelles impliquent généralement le maintien du mélange réactionnel à une température d'environ 0-5°C pour assurer l'acétylation sélective aux positions C3 et C16α .

Méthodes de Production Industrielle : La production industrielle du diacétate d'hydroxyestrone suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et une pureté du produit final. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est courante pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de Réactions : Le diacétate d'hydroxyestrone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le diacétate d'hydroxyestrone en formes plus oxydées, modifiant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, affectant les propriétés œstrogéniques du composé.

Substitution : Des réactions de substitution peuvent se produire aux positions des esters acétates, conduisant à la formation de différents dérivés.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles peuvent faciliter les réactions de substitution.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés plus hydroxylés, tandis que la réduction peut produire des formes moins oxydées .

4. Applications de la Recherche Scientifique

Le diacétate d'hydroxyestrone présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des œstrogènes stéroïdiens dans diverses réactions chimiques.

Biologie : La recherche sur le diacétate d'hydroxyestrone permet de comprendre son rôle dans la liaison aux récepteurs des œstrogènes et ses effets sur les processus cellulaires.

Médecine : Il a été étudié pour ses applications thérapeutiques potentielles dans le traitement hormonal substitutif et ses effets sur les affections liées aux œstrogènes.

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques et comme étalon de référence en chimie analytique .

5. Mécanisme d'Action

Le diacétate d'hydroxyestrone exerce ses effets en se liant aux récepteurs des œstrogènes dans les tissus cibles. Une fois lié, le complexe hormone-récepteur se transloque dans le noyau cellulaire, où il interagit avec les éléments de réponse aux œstrogènes sur l'ADN. Cette interaction régule la transcription de gènes spécifiques, conduisant à divers effets physiologiques. Les cibles moléculaires et les voies impliquées comprennent la régulation des tissus reproducteurs, de la densité osseuse et de la santé cardiovasculaire .

Composés Similaires :

16α-Hydroxyestrone : Un métabolite majeur de l'œstrone avec des propriétés œstrogéniques similaires.

2-Hydroxyestrone : Un autre métabolite de l'œstrone, connu pour ses effets anti-œstrogéniques dans certains contextes.

4-Hydroxyestrone : Un métabolite avec des propriétés neuroprotectrices .

Unicité : Le diacétate d'hydroxyestrone est unique en raison de son acétylation spécifique aux positions C3 et C16α, ce qui améliore sa stabilité et sa biodisponibilité par rapport à ses homologues non acétylés. Cette modification affecte également son affinité de liaison aux récepteurs des œstrogènes et sa puissance œstrogénique globale .

Applications De Recherche Scientifique

Hydroxyestrone diacetate has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of steroidal estrogens in various chemical reactions.

Biology: Research on hydroxyestrone diacetate helps understand its role in estrogen receptor binding and its effects on cellular processes.

Medicine: It has been investigated for its potential therapeutic applications in hormone replacement therapy and its effects on estrogen-related conditions.

Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .

Mécanisme D'action

Hydroxyestrone diacetate exerts its effects by binding to estrogen receptors in target tissues. Once bound, the hormone-receptor complex translocates to the cell nucleus, where it interacts with estrogen response elements on DNA. This interaction regulates the transcription of specific genes, leading to various physiological effects. The molecular targets and pathways involved include the regulation of reproductive tissues, bone density, and cardiovascular health .

Comparaison Avec Des Composés Similaires

16α-Hydroxyestrone: A major metabolite of estrone with similar estrogenic properties.

2-Hydroxyestrone: Another metabolite of estrone, known for its antiestrogenic effects in certain contexts.

4-Hydroxyestrone: A metabolite with neuroprotective properties .

Uniqueness: Hydroxyestrone diacetate is unique due to its specific acetylation at the C3 and C16α positions, which enhances its stability and bioavailability compared to its non-acetylated counterparts. This modification also impacts its binding affinity to estrogen receptors and its overall estrogenic potency .

Activité Biologique

Colpormon, a compound of interest in pharmacological research, has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies that elucidate its effects.

Overview of this compound

This compound is classified as a quinol compound, which has been investigated for its biological properties and potential therapeutic uses. It is noted for its ability to interact with multiple biological pathways, making it a candidate for treating various disorders.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation-related damage in tissues.

- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neural cells from degeneration, making it relevant for neurodegenerative diseases.

In Vitro Studies

In vitro studies have provided insights into the cellular mechanisms influenced by this compound. Notably, it has been shown to:

- Induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

- Inhibit the proliferation of various cell lines, including those associated with tumors.

Table 1: Summary of In Vitro Effects of this compound

| Cell Line | Effect Observed | Concentration Used | Reference |

|---|---|---|---|

| HeLa Cells | 50% reduction in viability | 10 µM | |

| MCF-7 Cells | Induction of apoptosis | 5 µM | |

| SH-SY5Y Cells | Neuroprotection observed | 20 µM |

Animal Studies

Animal model studies have further elucidated the pharmacokinetics and therapeutic potential of this compound. For instance:

- Neuroprotective Study : In a rat model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.

- Inflammation Model : In models of induced inflammation, this compound treatment led to a significant decrease in inflammatory markers.

Table 2: Summary of Animal Study Outcomes

| Study Type | Outcome Observed | Dosage | Reference |

|---|---|---|---|

| Neurodegeneration | Improved cognitive function | 5 mg/kg | |

| Inflammation | Decreased IL-6 and TNF-alpha levels | 10 mg/kg |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Cancer Treatment : A patient with advanced breast cancer showed significant tumor reduction after being treated with a regimen including this compound. The treatment was well-tolerated with minimal side effects.

- Neurodegenerative Disease Management : A cohort study involving patients with Alzheimer’s disease indicated that those receiving this compound exhibited slower cognitive decline compared to those on standard treatment alone.

Propriétés

Numéro CAS |

1247-71-8 |

|---|---|

Formule moléculaire |

C22H26O5 |

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

[(8R,9S,13S,14S,16R)-3-acetyloxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C22H26O5/c1-12(23)26-15-5-7-16-14(10-15)4-6-18-17(16)8-9-22(3)19(18)11-20(21(22)25)27-13(2)24/h5,7,10,17-20H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,22+/m1/s1 |

Clé InChI |

QZQSENRWYLQIPC-JPVHLGFFSA-N |

SMILES |

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC(=O)C |

SMILES isomérique |

CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)OC(=O)C |

SMILES canonique |

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC(=O)C |

Key on ui other cas no. |

1247-71-8 |

Synonymes |

16 alpha-hydroxyestrone diacetate colpormon colpormon, (16beta)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.